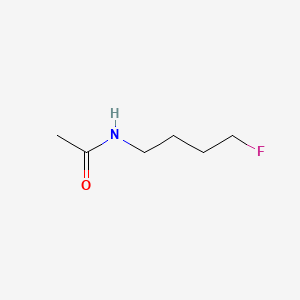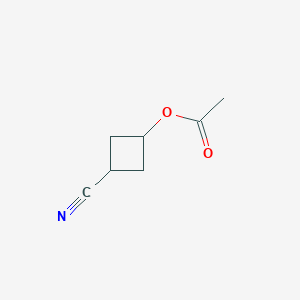
3-Cyanocyclobutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanocyclobutyl acetate is an organic compound with the molecular formula C7H9NO2 It consists of a cyclobutane ring substituted with a cyano group and an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocyclobutyl acetate typically involves the reaction of cyclobutanone with cyanoacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanocyclobutyl acetate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: 3-Carboxycyclobutyl acetate.
Reduction: 3-Aminocyclobutyl acetate.
Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyanocyclobutyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of 3-Cyanocyclobutyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyanocyclobutanone: Contains a ketone group instead of an acetate ester, leading to different reactivity and applications.
3-Cyanocyclobutyl alcohol: Contains a hydroxyl group instead of an acetate ester, affecting its solubility and reactivity.
Uniqueness
3-Cyanocyclobutyl acetate is unique due to the presence of both a cyano group and an acetate ester. This combination of functional groups allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(3-cyanocyclobutyl) acetate |
InChI |
InChI=1S/C7H9NO2/c1-5(9)10-7-2-6(3-7)4-8/h6-7H,2-3H2,1H3 |
Clave InChI |
HEJNNAKYUOTZKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



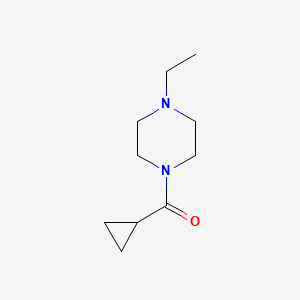
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
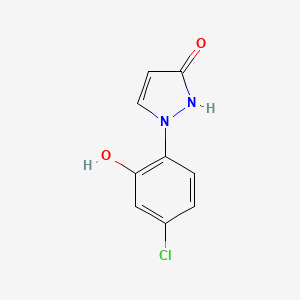
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
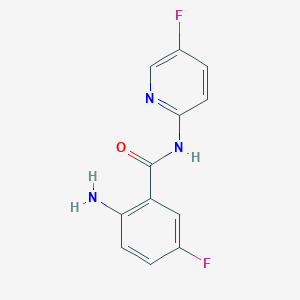
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
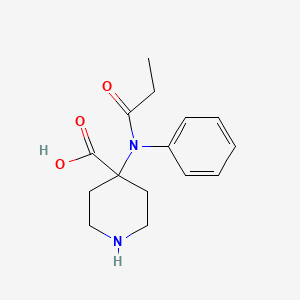
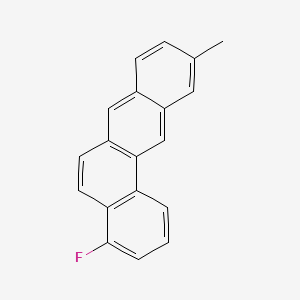
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)


